Cas no 1207001-57-7 (4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide)

4-Chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide is a synthetic organic compound featuring a benzamide core linked to a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. The presence of the chloro substituent on the phenyl ring enhances its reactivity, making it a versatile intermediate in medicinal and agrochemical research. The 1,2,4-oxadiazole group contributes to its stability and potential bioactivity, often explored in drug discovery for its pharmacophore properties. This compound is particularly valuable in the development of enzyme inhibitors and receptor modulators due to its structural rigidity and electronic properties. Its well-defined synthetic pathway ensures consistent purity, making it suitable for high-precision applications.
4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide structure
1207001-57-7 structure
商品名:4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide
CAS番号:1207001-57-7
MF:C11H10ClN3O2
メガワット:251.669001102448
CID:6442045

4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide
    • 4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
    • インチ: 1S/C11H10ClN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16)
    • InChIKey: AWZQWTYUMRJWOL-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1ON=C(C)N=1)(=O)C1=CC=C(Cl)C=C1

4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5871-1983-5μmol
4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
1207001-57-7
5μmol
$94.5 2023-09-09
Life Chemicals
F5871-1983-15mg
4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
1207001-57-7
15mg
$133.5 2023-09-09
Life Chemicals
F5871-1983-4mg
4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
1207001-57-7
4mg
$99.0 2023-09-09
Life Chemicals
F5871-1983-10mg
4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
1207001-57-7
10mg
$118.5 2023-09-09
Life Chemicals
F5871-1983-30mg
4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
1207001-57-7
30mg
$178.5 2023-09-09
Life Chemicals
F5871-1983-5mg
4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
1207001-57-7
5mg
$103.5 2023-09-09
Life Chemicals
F5871-1983-40mg
4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
1207001-57-7
40mg
$210.0 2023-09-09
Life Chemicals
F5871-1983-2μmol
4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
1207001-57-7
2μmol
$85.5 2023-09-09
Life Chemicals
F5871-1983-2mg
4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
1207001-57-7
2mg
$88.5 2023-09-09
Life Chemicals
F5871-1983-50mg
4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
1207001-57-7
50mg
$240.0 2023-09-09

4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide 関連文献

4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamideに関する追加情報

4-Chloro-N-(3-Methyl-1,2,4-Oxadiazol-5-yl)Methylbenzamide (CAS 1207001-57-7): A Comprehensive Overview

4-Chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide (CAS 1207001-57-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzamide derivative features a unique 1,2,4-oxadiazole ring structure, which contributes to its potential biological activities. Researchers are particularly interested in its structure-activity relationship (SAR) for developing novel therapeutic agents.

The compound's molecular formula is C11H10ClN3O2, with a molecular weight of 251.67 g/mol. Its chemical structure combines a chlorobenzamide moiety with a 3-methyl-1,2,4-oxadiazole group, creating interesting electronic properties that influence its pharmacokinetic profile. Recent studies suggest this structural combination may enhance metabolic stability compared to similar compounds without the oxadiazole ring.

In pharmaceutical applications, 4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide shows promise as a potential enzyme inhibitor. The oxadiazole scaffold is known to interact with various biological targets, making this compound valuable for drug discovery programs. Current research focuses on its potential as a kinase modulator, with particular interest in its selectivity profile against different enzyme isoforms.

The agrochemical industry has also shown interest in this compound due to its potential pesticidal properties. The combination of the chlorinated aromatic ring and heterocyclic oxadiazole moiety may contribute to novel modes of action against agricultural pests. Researchers are investigating its efficacy against various plant pathogens while maintaining favorable environmental safety profiles.

Synthetic approaches to 4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide typically involve multi-step organic reactions. A common route starts with the preparation of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, followed by amide coupling with 4-chlorobenzoic acid derivatives. Optimization of these synthetic procedures remains an active area of research to improve yields and purity for commercial applications.

Analytical characterization of this compound typically employs advanced techniques including HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's purity and elucidate its three-dimensional structure, which is crucial for understanding its biological interactions. Recent crystallographic studies have revealed interesting conformational features of the oxadiazole-benzamide linkage that may influence binding to biological targets.

The global market for specialty chemicals containing 1,2,4-oxadiazole derivatives like CAS 1207001-57-7 is growing steadily, driven by increasing demand in medicinal chemistry and crop protection applications. Pharmaceutical companies are particularly interested in developing patentable derivatives based on this core structure, while maintaining favorable ADME properties (Absorption, Distribution, Metabolism, and Excretion).

Recent advancements in computational chemistry have enabled more efficient exploration of this compound's potential. Molecular docking studies and QSAR modeling help predict its interactions with biological targets, reducing the need for extensive laboratory screening. These in silico methods are particularly valuable for optimizing the compound's bioavailability and target selectivity.

Environmental considerations for 4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide include assessments of its biodegradability and ecotoxicity. Regulatory agencies require thorough evaluation of these parameters before approving any commercial applications. Current research suggests that proper molecular modifications can significantly improve the compound's environmental profile while maintaining desired biological activities.

Future research directions for CAS 1207001-57-7 include exploring its potential in combination therapies and developing more efficient synthetic routes. The compound's versatility makes it a valuable building block for creating targeted therapeutics with improved efficacy and safety profiles. Additionally, researchers are investigating its potential in material science applications, particularly in designing functional polymers with specific electronic properties.

Quality control standards for 4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide typically require purity levels exceeding 98%, verified by chromatographic methods. Storage recommendations generally suggest keeping the compound in anhydrous conditions at controlled temperatures to maintain stability. Proper handling procedures are essential to ensure the compound's integrity throughout its shelf life.

The scientific literature contains numerous references to oxadiazole-containing compounds similar to CAS 1207001-57-7, highlighting their importance in modern chemistry. Recent review articles have summarized the therapeutic potential of these structures, particularly their roles as bioisosteres for various functional groups in drug design. This compound's unique combination of chloro-substitution and oxadiazole ring offers distinct advantages in molecular design strategies.

Industrial-scale production of 4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide requires careful consideration of process optimization and cost efficiency. Chemical manufacturers are developing continuous flow processes to improve yield and reduce waste generation. These advancements align with growing industry emphasis on green chemistry principles and sustainable manufacturing practices.

Patent landscape analysis reveals increasing activity around 1,2,4-oxadiazole derivatives, with several applications specifically mentioning compounds structurally related to CAS 1207001-57-7. These patents typically claim novel synthetic methods, pharmaceutical compositions, or specific therapeutic uses. The compound's core structure appears frequently in claims for CNS-targeting drugs and anti-inflammatory agents, indicating broad potential applications.

Academic research groups continue to explore new derivatives of 4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide, systematically modifying its structure to optimize desired properties. Current studies focus on improving water solubility while maintaining lipophilic character necessary for membrane penetration. These efforts demonstrate the compound's value as a versatile scaffold in chemical biology and drug discovery.

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